molecular formula C19H21N5O2 B2760867 1-({4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}methyl)-1H-1,2,3-benzotriazole CAS No. 305859-45-4

1-({4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}methyl)-1H-1,2,3-benzotriazole

Cat. No.: B2760867
CAS No.: 305859-45-4
M. Wt: 351.41
InChI Key: YOTXNIKEOURGJM-UHFFFAOYSA-N
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Description

1-({4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}methyl)-1H-1,2,3-benzotriazole is a complex organic compound that features a benzotriazole core linked to a piperazine ring, which is further substituted with a 1,3-benzodioxole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}methyl)-1H-1,2,3-benzotriazole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for cost, yield, and safety. This might involve continuous flow reactors and automated systems to handle the reagents and reaction conditions efficiently.

Chemical Reactions Analysis

Types of Reactions

1-({4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}methyl)-1H-1,2,3-benzotriazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, potentially altering the benzodioxole or piperazine rings.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzotriazole or piperazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogenating agents or nucleophiles can be employed under controlled conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the core structure.

Scientific Research Applications

1-({4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}methyl)-1H-1,2,3-benzotriazole has several scientific research applications:

Mechanism of Action

The mechanism of action for 1-({4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}methyl)-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets. For instance, it can act as an inhibitor for aldehyde dehydrogenases by forming direct interactions with active-site cysteine residues . This interaction is competitive against aldehyde binding and is selective for certain isoenzymes, such as ALDH3A1.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-({4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}methyl)-1H-1,2,3-benzotriazole is unique due to its specific combination of functional groups and its potential for selective inhibition of certain enzymes. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

1-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-2-4-17-16(3-1)20-21-24(17)13-23-9-7-22(8-10-23)12-15-5-6-18-19(11-15)26-14-25-18/h1-6,11H,7-10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOTXNIKEOURGJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CN4C5=CC=CC=C5N=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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